Ethyl 4-tert-butoxy-3-oxobutanoate

asymmetric synthesis biocatalysis chiral building blocks

Ethyl 4-tert-butoxy-3-oxobutanoate (CAS 67354-35-2) is a protected β-keto ester with molecular formula C₁₀H₁₈O₄ and molecular weight 202.25 g/mol. The compound features a tert-butoxy group at the C4 position adjacent to the 3-oxo (ketone) functionality, which distinguishes it from simple unsubstituted β-keto esters such as ethyl acetoacetate.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 67354-35-2
Cat. No. B1599897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-tert-butoxy-3-oxobutanoate
CAS67354-35-2
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)COC(C)(C)C
InChIInChI=1S/C10H18O4/c1-5-13-9(12)6-8(11)7-14-10(2,3)4/h5-7H2,1-4H3
InChIKeyCVEFXRBXZIGLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-tert-butoxy-3-oxobutanoate (CAS 67354-35-2) Technical Profile and Procurement-Relevant Specifications


Ethyl 4-tert-butoxy-3-oxobutanoate (CAS 67354-35-2) is a protected β-keto ester with molecular formula C₁₀H₁₈O₄ and molecular weight 202.25 g/mol [1]. The compound features a tert-butoxy group at the C4 position adjacent to the 3-oxo (ketone) functionality, which distinguishes it from simple unsubstituted β-keto esters such as ethyl acetoacetate . This structural feature confers distinct steric properties and serves as a latent hydroxyl protecting group following reduction . Commercially available material typically meets purity specifications of ≥95% with boiling point of 267°C (760 mmHg), density of 1.008 g/cm³, and flash point of approximately 111°C .

Why Ethyl 4-tert-butoxy-3-oxobutanoate Cannot Be Replaced by Ethyl Acetoacetate or Methyl Analogs


Generic β-keto esters such as ethyl acetoacetate (CAS 141-97-9) and methyl 4-tert-butoxy-3-oxobutanoate (CAS 106058-88-2) are commercially prevalent but lack the specific steric and protecting-group properties of the title compound. Ethyl acetoacetate contains an unprotected terminal methyl group (C4-H₃) instead of the tert-butoxy (C4-OtBu) moiety [1], eliminating the ability to generate a terminal hydroxyl handle via selective cleavage [2]. The methyl ester analog, while sharing the tert-butoxy functionality, differs in ester alkyl chain length which alters lipophilicity (XLogP3 difference of approximately 0.7 units) and may affect solubility and partitioning in multi-step synthetic sequences [1].

Quantitative Differentiation Evidence for Ethyl 4-tert-butoxy-3-oxobutanoate (CAS 67354-35-2)


Chiral Building Block Generation: Yeast Reduction Enantioselectivity of 4-Substituted-3-oxobutanoates

Ethyl 4-tert-butoxy-3-oxobutanoate serves as a prochiral ketone substrate that undergoes baker's yeast reduction to yield (R)-ethyl 4-tert-butoxy-3-hydroxybutanoate as a versatile chiral building block for enantiomerically pure compound (EPC) syntheses [1]. This stereochemical outcome differs from that observed with other 4-substituted-3-oxobutanoates: Fuganti et al. reported that baker's yeast reduction of 4-chloro- and 4-azido-substituted 3-oxobutanoates (with Y = NHCH₂COOC₂H₅) yields (3R)-configured products, whereas 4-trifluoroacetamido substitution leads to racemic product and certain 4-substituted derivatives yield (3S) products [2].

asymmetric synthesis biocatalysis chiral building blocks

Lipophilicity Comparison: Computed XLogP3 Values for Ethyl vs. Methyl Ester Analogs

The ethyl ester moiety in the target compound (CAS 67354-35-2) yields a computed XLogP3 value of 1.1 [1]. The methyl ester analog, methyl 4-tert-butoxy-3-oxobutanoate (CAS 106058-88-2), has a molecular weight of 188.10 g/mol and lacks the additional methylene unit, which is expected to reduce lipophilicity by approximately 0.7 log units based on standard fragment contribution analysis for an additional -CH₂- group [2]. This difference in calculated partition coefficient may influence retention time in reversed-phase chromatography and partition behavior in liquid-liquid extraction workflows.

physicochemical properties drug-likeness chromatography

Steric Bulk Influence on Enolate Alkylation Selectivity: Tert-butoxy vs. Methoxycarbonyl Substituents in Ru-Catalyzed Systems

In a mechanistic study of asymmetric Diels-Alder reactions catalyzed by chiral ruthenium PNNP complexes, Schotes et al. compared the behavior of 2-tert-butoxycarbonylcyclopentanone (tert-butyl β-ketoester) with its methyl ester analog, 2-methoxycarbonylcyclopentanone [1]. Hydride abstraction from the ruthenium enolate complex [Ru(3a-H)(PNNP)]PF₆ (containing the tert-butoxycarbonyl ligand) with (Ph₃C)PF₆ gave the dicationic complex [Ru(6a)(PNNP)]²⁺ as a single diastereoisomer. In contrast, the methyl analog gave [Ru(3b-H)(PNNP)]PF₆ as a mixture of noninterconverting diastereoisomers that were separated by column chromatography [1].

organometallic catalysis stereoselectivity enolate chemistry

Commercial Availability and Purity Specifications Across Major Suppliers

Ethyl 4-tert-butoxy-3-oxobutanoate (CAS 67354-35-2) is available from multiple commercial suppliers with standardized purity specifications. BOC Sciences offers the compound at 95% purity (catalog item 67354-35-2) . Fluorochem supplies the compound (Product Code F568846) at 95% purity, with SDS documentation including GHS07 classification (H302, H315, H319, H335) . AKSci lists minimum purity specification of 95% with recommendation for long-term storage in a cool, dry place . In contrast, methyl 4-tert-butoxy-3-oxobutanoate (CAS 106058-88-2) appears to have fewer established commercial suppliers with publicly available purity specifications [1].

procurement quality control supply chain

Physical Property Data Completeness for Process Development

Ethyl 4-tert-butoxy-3-oxobutanoate has well-documented physical properties across authoritative sources: boiling point 267°C (at 760 mmHg), density 1.008 g/cm³, flash point 111°C, and refractive index 1.431 [1]. The compound is classified as a flammable liquid requiring avoidance of open flames, high temperatures, and oxidants . These values enable accurate engineering calculations for distillation, solvent recovery, and safety assessments during scale-up. In contrast, the methyl ester analog (CAS 106058-88-2) has fewer comprehensively documented physical properties in publicly accessible databases [2].

process chemistry safety data scale-up

Recommended Application Scenarios for Ethyl 4-tert-butoxy-3-oxobutanoate (CAS 67354-35-2) Based on Quantitative Evidence


Asymmetric Synthesis of Chiral 1,3-Diol and γ-Lactone Building Blocks

This compound is optimally deployed as a prochiral substrate in baker's yeast-mediated asymmetric reductions to produce (R)-ethyl 4-tert-butoxy-3-hydroxybutanoate, a versatile chiral building block for enantiomerically pure compound (EPC) syntheses [1]. The predictable (R)-stereochemical outcome contrasts with the variable stereochemistry observed for other 4-substituted-3-oxobutanoates (chloro, azido, trifluoroacetamido) [2], making the tert-butoxy derivative the preferred choice when reliable (R)-configuration is required for downstream chiral pool expansion. Subsequent acid-catalyzed cleavage of the tert-butyl ether yields a terminal 4-hydroxy group, enabling access to chiral 1,3-diols, γ-butyrolactones, and tetronic acid derivatives [1].

Synthesis of β-Ketoester-Derived Dienol Ethers for Cycloaddition Reactions

The tert-butoxy moiety in β-ketoester systems facilitates the regio- and stereoselective preparation of tert-butyl (1Z,3E)-1,3-bis(TMS)dienol ethers, reactive intermediates valuable in cycloaddition chemistry [1]. The protocol developed by Okabayashi et al. (LDA-TMSCl, 0-5°C, cyclopentyl methyl ether) enables stereocontrolled access to these highly reactive dienol ether species [1]. The steric bulk of the tert-butoxy group influences the regiochemistry of silyl enol ether formation and the subsequent stereochemistry of cycloaddition products, a factor that would be absent when using unsubstituted β-keto esters such as ethyl acetoacetate.

Protected Intermediate in Multi-Step Pharmaceutical Syntheses Requiring Orthogonal Deprotection

Ethyl 4-tert-butoxy-3-oxobutanoate serves as a protected β-keto ester intermediate where the tert-butoxy group functions as a latent hydroxyl handle that remains stable under basic and nucleophilic conditions but can be selectively cleaved under acidic conditions [1][2]. This orthogonal stability profile is critical in multi-step pharmaceutical syntheses where other protecting groups (e.g., silyl ethers, benzyl ethers) may be incompatible. The compound is specifically employed as a chemical intermediate for the synthesis of biologically active molecules [2], and its physical property documentation (boiling point, density, flash point) supports process development and scale-up calculations .

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